molecular formula C14H10Cl2O4S B2718414 2,6-Dichloro-4-formylphenyl 4-methylbenzenesulfonate CAS No. 944524-82-7

2,6-Dichloro-4-formylphenyl 4-methylbenzenesulfonate

Cat. No.: B2718414
CAS No.: 944524-82-7
M. Wt: 345.19
InChI Key: INVJWSNAVPSUCJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,6-Dichloro-4-formylphenyl 4-methylbenzenesulfonate typically involves the reaction of 2,6-dichloro-4-formylphenol with 4-methylbenzenesulfonyl chloride under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonate ester. The reaction conditions, including temperature and solvent choice, can vary depending on the desired yield and purity of the product .

Chemical Reactions Analysis

2,6-Dichloro-4-formylphenyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols .

Scientific Research Applications

2,6-Dichloro-4-formylphenyl 4-methylbenzenesulfonate is widely used in scientific research due to its versatile properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-formylphenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The sulfonate group enhances the compound’s solubility and reactivity, making it effective in various applications.

Comparison with Similar Compounds

2,6-Dichloro-4-formylphenyl 4-methylbenzenesulfonate can be compared with similar compounds such as:

    2,6-Dichloro-4-formylphenyl 4-methylbenzenesulfonamide: This compound has a similar structure but contains a sulfonamide group instead of a sulfonate group.

    2,6-Dichloro-4-formylphenyl 4-methylbenzenesulfonyl chloride: This compound is a precursor in the synthesis of this compound and contains a sulfonyl chloride group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and solubility properties .

Properties

IUPAC Name

(2,6-dichloro-4-formylphenyl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O4S/c1-9-2-4-11(5-3-9)21(18,19)20-14-12(15)6-10(8-17)7-13(14)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVJWSNAVPSUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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